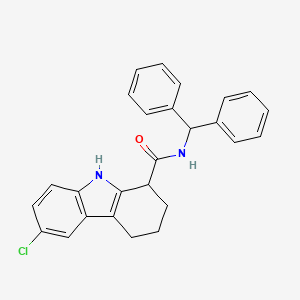
2-(4-isopropylphenoxy)-N-(4-nitrophenyl)acetamide
Overview
Description
2-(4-isopropylphenoxy)-N-(4-nitrophenyl)acetamide, commonly known as INNA-051, is a potential drug candidate that has gained attention in the scientific community due to its antiviral properties. INNA-051 is a small molecule that has been shown to inhibit the replication of several viruses, including SARS-CoV-2, the virus responsible for COVID-19.
Mechanism of Action
INNA-051 inhibits the replication of SARS-CoV-2 by binding to the active site of the viral main protease, which is essential for viral replication. This binding prevents the protease from cleaving viral polyproteins, which are necessary for the formation of new viral particles. By inhibiting the viral main protease, INNA-051 effectively blocks viral replication and reduces the viral load.
Biochemical and Physiological Effects:
INNA-051 has been shown to have minimal toxicity and is well-tolerated in animal models. In vitro studies have shown that INNA-051 does not affect the viability of human cells at concentrations that are effective against SARS-CoV-2. INNA-051 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
INNA-051 is a small molecule that can be easily synthesized and purified, making it a suitable candidate for high-throughput screening and optimization. However, the limited availability of SARS-CoV-2 and other coronaviruses may limit the scope of in vitro and in vivo studies. Additionally, the lack of a suitable animal model for SARS-CoV-2 may hinder the translation of preclinical studies to clinical trials.
Future Directions
Future research on INNA-051 should focus on optimizing the synthesis method to increase the yield and purity of the compound. In vitro and in vivo studies should be conducted to further investigate the antiviral properties of INNA-051 against SARS-CoV-2 and other coronaviruses. The potential for combination therapy with other antiviral drugs should also be explored. Finally, the safety and efficacy of INNA-051 in clinical trials should be investigated to determine its potential as a therapeutic agent for COVID-19 and other viral infections.
Scientific Research Applications
INNA-051 has been investigated for its antiviral properties, particularly against SARS-CoV-2. In vitro studies have shown that INNA-051 inhibits the replication of SARS-CoV-2 by targeting the viral main protease, which is essential for viral replication. INNA-051 has also been shown to have antiviral activity against other coronaviruses, including SARS-CoV and MERS-CoV, as well as other RNA viruses such as influenza A and B viruses.
properties
IUPAC Name |
N-(4-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)13-3-9-16(10-4-13)23-11-17(20)18-14-5-7-15(8-6-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDYOZYSVMPIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{[(4-methylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B3979413.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide](/img/structure/B3979420.png)
![2-(4-pyridinylthio)-N-[1-(2-thienyl)ethyl]acetamide trifluoroacetate](/img/structure/B3979427.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979432.png)


![trans-4-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)cyclohexanol](/img/structure/B3979455.png)
![N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3979460.png)
![8-(1-azepanylcarbonyl)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979467.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3979468.png)

![4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine](/img/structure/B3979497.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)